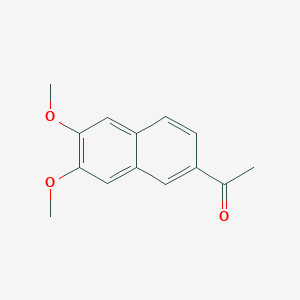

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBERCTJMXDKBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299910 | |

| Record name | 1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37707-72-5 | |

| Record name | MLS002920210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 6,7 Dimethoxynaphthalen 2 Yl Ethanone

Classical Synthetic Routes

The traditional and most widely employed method for the synthesis of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is the Friedel-Crafts acylation of 2,3-dimethoxynaphthalene (B160810). This approach leverages the reactivity of the electron-rich naphthalene (B1677914) ring system towards electrophilic attack.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, involves the introduction of an acyl group onto an aromatic ring. In the context of this compound, this translates to the acetylation of 2,3-dimethoxynaphthalene.

The reaction is typically carried out by treating 2,3-dimethoxynaphthalene with an acetylating agent, most commonly acetyl chloride (CH₃COCl), in the presence of a strong Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most frequently used catalyst for this transformation. The Lewis acid activates the acetyl chloride by coordinating to the chlorine atom, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the key reactive species that is then attacked by the nucleophilic π-electron system of the 2,3-dimethoxynaphthalene ring.

The two methoxy (B1213986) groups on the naphthalene ring are activating and direct the incoming electrophile to specific positions. Due to the electronic and steric influences of the existing substituents, the acylation of 2,3-dimethoxynaphthalene can potentially lead to a mixture of isomers. However, the 6-position (equivalent to the 2-position of the naphthalene core) is generally favored, leading to the desired product, this compound.

For instance, in the closely related acylation of 2-methoxynaphthalene (B124790), the use of carbon disulfide as a solvent tends to favor acylation at the 1-position, while nitrobenzene (B124822) directs the substitution to the 6-position. rsc.orgorgsyn.org This solvent effect is attributed to the differential solvation of the intermediate carbocation (arenium ion) and the reacting species. The temperature of the reaction is also a crucial factor, with lower temperatures often favoring kinetic products and higher temperatures allowing for thermodynamic control, which can sometimes lead to rearrangement of the initial products. orgsyn.org The reaction is typically conducted at temperatures ranging from 0°C to room temperature, and in some cases, gentle heating may be applied. orgsyn.org

Table 1: Influence of Solvent on the Regioselectivity of Friedel-Crafts Acylation of 2-Methoxynaphthalene

| Solvent | Major Product |

| Carbon Disulfide | 1-acetyl-2-methoxynaphthalene |

| Nitrobenzene | 2-acetyl-6-methoxynaphthalene (B28280) orgsyn.org |

This table illustrates the solvent effect in a closely related system, providing insight into the factors that would influence the acylation of 2,3-dimethoxynaphthalene.

The yields of Friedel-Crafts acylations can be variable and are highly dependent on the specific substrate, reaction conditions, and the purity of the reagents. In the synthesis of acetylated methoxynaphthalenes, yields can range from moderate to good. For example, the acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene has been reported with yields in the range of 45-48%. rsc.org

Achieving a high yield of a single isomer, such as this compound, requires careful optimization of the reaction parameters. Factors that can negatively impact the yield include the formation of isomeric byproducts, polyacylation (the introduction of more than one acetyl group), and the decomposition of the starting material or product under the harsh acidic conditions. The workup procedure, which typically involves quenching the reaction with an aqueous acid to decompose the aluminum chloride complex, must also be performed carefully to maximize the recovery of the desired product.

Table 2: Reported Yields for the Acetylation of 2-Methoxynaphthalene

| Product | Solvent | Yield | Reference |

| 1-acetyl-2-methoxynaphthalene | Carbon Disulfide | 44% | rsc.org |

| 2-acetyl-6-methoxynaphthalene | Nitrobenzene | 43% | rsc.org |

This data for a related compound highlights the typical yield percentages that can be expected in such classical syntheses.

Historical Context of Synthetic Development

The synthesis of acetylated naphthalene derivatives has been a subject of study since the late 19th and early 20th centuries, following the discovery of the Friedel-Crafts reaction. Early research in this area was largely focused on understanding the fundamental principles of electrophilic aromatic substitution on naphthalene and its derivatives. The work of Haworth and Sheldrick in the 1930s provided significant contributions to the understanding and optimization of these reactions, particularly for the preparation of intermediates for the synthesis of polycyclic aromatic compounds. orgsyn.org The development of synthetic routes to specific isomers, such as those with methoxy substituents, was driven by the need for precursors in the synthesis of natural products and medicinal compounds. The classical approach using aluminum chloride has remained a staple in organic synthesis due to its effectiveness and the relatively low cost of the reagents.

Modern and Optimized Synthetic Strategies

While the classical Friedel-Crafts acylation remains a prevalent method for the synthesis of this compound, modern research has focused on developing more environmentally friendly and efficient alternatives. These efforts are primarily aimed at replacing hazardous and corrosive catalysts like aluminum chloride with solid acid catalysts.

Zeolites and other solid acids have been investigated as reusable and less corrosive catalysts for Friedel-Crafts acylations. These catalysts can offer advantages in terms of easier product separation and reduced waste generation. For the acylation of 2-methoxynaphthalene, various zeolites have been shown to be active catalysts, although they may exhibit different selectivities compared to traditional Lewis acids.

Another area of optimization involves the use of milder Lewis acids or alternative acylating agents. For example, the use of acetic anhydride (B1165640) in place of acetyl chloride can sometimes offer advantages in terms of handling and reactivity. Furthermore, advancements in reaction monitoring and purification techniques have allowed for better control over the reaction process, leading to improved yields and purity of the final product. Despite these advancements, for many applications, the classical Friedel-Crafts acylation with acetyl chloride and aluminum chloride remains the method of choice due to its well-established procedures and broad applicability.

Improved Methodologies for Enhanced Yield and Efficiency

Modern synthetic approaches focus on optimizing the classical Friedel-Crafts acylation to improve yields and direct the reaction towards the desired isomer. Key improvements are centered on the choice of solvent and the careful control of reaction parameters.

Solvent-Directed Regioselectivity : The choice of solvent is critical in determining the position of acylation on the naphthalene ring. For analogous reactions, such as the acetylation of 2-methoxynaphthalene, polar solvents like nitrobenzene preferentially direct the incoming acetyl group to the 6-position (β-position). rsc.orgorgsyn.orgstackexchange.com This is the thermodynamically more stable product. stackexchange.com In contrast, non-polar solvents such as carbon disulfide tend to favor acylation at the 1-position (α-position). rsc.orgorgsyn.org By selecting a polar solvent, methodologies can significantly enhance the yield of the desired 2-acetylated product.

Stoichiometric Precision : The molar ratio of the Lewis acid catalyst to the naphthalene substrate is another area for optimization. Using a slight excess of aluminum chloride (e.g., 1.1 to 1.2 molar equivalents) has been shown to improve the efficiency of the acylation reaction. google.com

Strategic Starting Materials and Precursors (e.g., Naphthalene-2,3-diol)

The synthesis logically begins with a precursor that establishes the correct oxygenation pattern on the naphthalene core. Naphthalene-2,3-diol is an ideal starting material because its hydroxyl groups are located at the positions that will become the 6,7-dimethoxy substituents in the final product.

The initial step is the conversion of Naphthalene-2,3-diol to 2,3-Dimethoxynaphthalene. This is typically achieved through a Williamson ether synthesis, a robust and high-yielding reaction. This process involves treating the diol with a base (like sodium hydroxide) to deprotonate the hydroxyl groups, followed by reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

Multi-step Reaction Sequences in Contemporary Syntheses

Contemporary synthesis of this compound is best described as a deliberate, multi-step process.

Step 1: O-Methylation of the Precursor : The synthesis commences with the double methylation of Naphthalene-2,3-diol. This foundational step creates the 2,3-Dimethoxynaphthalene intermediate, which possesses the required dimethoxy framework for the subsequent reaction.

Step 2: Friedel-Crafts Acylation : The 2,3-Dimethoxynaphthalene intermediate then undergoes a Friedel-Crafts acylation. googleapis.com In this electrophilic aromatic substitution reaction, an acylating agent, typically acetyl chloride or acetic anhydride, is used in the presence of a Lewis acid catalyst (e.g., Aluminum chloride). wikipedia.orgyoutube.com The two methoxy groups on the naphthalene ring are activating and ortho-, para-directing. This electronic influence directs the incoming electrophile (the acylium ion) to one of the activated positions on the ring, with the 2-position being a primary target due to steric and electronic factors.

This two-step sequence provides a clear and efficient pathway to the target molecule, allowing for purification of the intermediate before the final, crucial acylation step.

General Reaction Conditions and Parameters for Synthesis

The successful synthesis of this compound via Friedel-Crafts acylation of 2,3-Dimethoxynaphthalene is dependent on several key parameters. These conditions are fine-tuned to maximize the yield of the desired product while minimizing side reactions.

The general procedure involves dissolving the 2,3-Dimethoxynaphthalene substrate in an appropriate solvent, cooling the mixture, and then adding the Lewis acid catalyst followed by the dropwise addition of the acylating agent. orgsyn.org After the reaction period, the mixture is typically quenched by pouring it into a mixture of ice and acid. orgsyn.org This hydrolyzes the aluminum chloride complexes and allows for the isolation of the crude product, which is then purified through extraction and recrystallization or distillation. orgsyn.orggoogle.com

The following table outlines the typical parameters for the key acylation step:

| Parameter | Description | Typical Values / Reagents | Rationale |

| Substrate | The aromatic compound to be acylated. | 2,3-Dimethoxynaphthalene | Provides the core naphthalene structure with the required activating methoxy groups. |

| Acylating Agent | The source of the acetyl group. | Acetyl chloride or Acetic anhydride | Reacts with the Lewis acid to form the reactive acylium ion electrophile. youtube.com |

| Catalyst | A Lewis acid to activate the acylating agent. | Aluminum chloride (AlCl₃) | Forms a complex with the acylating agent, generating the acylium ion. wikipedia.org |

| Solvent | The reaction medium. | Nitrobenzene | A polar solvent that preferentially directs acylation to the 2- (or 6-) position, leading to the desired isomer. rsc.orgorgsyn.orgstackexchange.com |

| Temperature | The thermal condition of the reaction. | Initial addition at 0-10°C; reaction at 25-40°C. | Crucial for controlling selectivity and preventing the formation of tar and by-products. orgsyn.orggoogle.com |

| Reaction Time | The duration of the reaction. | 12 to 30 hours | An extended reaction or "aging" time can ensure higher conversion of the starting material. orgsyn.orggoogle.com |

| Work-up | The process to isolate the crude product. | Quenching with ice/HCl, extraction with an organic solvent (e.g., chloroform), washing, and drying. orgsyn.org | Neutralizes the catalyst and separates the organic product from the aqueous phase. |

Chemical Reactivity and Transformations of 1 6,7 Dimethoxynaphthalen 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) on the 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone molecule is dictated by the directing effects of the existing substituents. The naphthalene ring system possesses two strongly activating methoxy (B1213986) groups (-OCH₃) and one deactivating acetyl group (-COCH₃).

The methoxy groups are powerful ortho, para-directing activators due to their ability to donate electron density to the ring through resonance. pressbooks.publibretexts.orgyoutube.com Conversely, the acetyl group is a meta-directing deactivator, withdrawing electron density from the ring. libretexts.org The combined influence of these groups determines the position of attack for an incoming electrophile (E⁺).

The two methoxy groups at positions 6 and 7 synergistically activate the naphthalene ring they are attached to. The primary sites of activation are positions 5 and 8, which are ortho to the 6-OCH₃ and 7-OCH₃ groups, respectively. The acetyl group at position 2 deactivates its ring and directs incoming electrophiles to its meta positions (4 and 7), but the powerful activating effect of the dimethoxy-substituted ring dominates. libretexts.org Therefore, electrophilic attack is overwhelmingly favored at the C5 and C8 positions.

Table 1: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Sites of Substitution |

|---|---|---|---|---|

| -COCH₃ | 2 | Deactivating (Resonance/Inductive Withdrawal) | Meta | C4 |

| -OCH₃ | 6 | Activating (Resonance Donation) | Ortho, Para | C5, C7 |

| -OCH₃ | 7 | Activating (Resonance Donation) | Ortho, Para | C8, C5 |

Studies on the related compound 2,7-dimethoxynaphthalene (B1218487) have shown that electrophilic aroylation can occur at the 1- and 8-positions, underscoring the high reactivity of these sites. nih.gov For this compound, the C1 position is sterically hindered by the adjacent acetyl group, further favoring substitution at C5 and C8.

Reactions Involving the Ethanone (B97240) Moiety

The acetyl group provides a rich site for a variety of chemical transformations, including oxidation, condensation, and reduction.

Haloform Reactions for Carboxylic Acid Formation

As a methyl ketone, this compound is susceptible to the haloform reaction. wikipedia.org This reaction provides a method for converting the acetyl group into a carboxylic acid. wikipedia.orgiitk.ac.in Treatment of the ketone with a halogen (such as Br₂ or I₂) in the presence of a strong base (like sodium hydroxide) results in the formation of 6,7-dimethoxynaphthalene-2-carboxylic acid and a haloform (e.g., bromoform (B151600) or iodoform). byjus.com

The mechanism proceeds through the exhaustive halogenation of the methyl group's α-carbon, facilitated by the acidity of the α-protons under basic conditions. byjus.comyoutube.com The resulting trihalomethyl ketone intermediate is then cleaved by nucleophilic attack of hydroxide (B78521) at the carbonyl carbon, with the trihalomethyl anion acting as a leaving group. wikipedia.org

Table 2: Haloform Reaction of this compound

| Reagents | Expected Carboxylic Acid Product | Haloform Byproduct |

|---|

Condensation Reactions (e.g., Claisen-Schmidt Reaction)

The α-hydrogens of the ethanone's methyl group are acidic and can be removed by a base to form an enolate. This enolate can serve as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgtaylorandfrancis.com

In this reaction, this compound would react with an aromatic aldehyde (e.g., benzaldehyde) under basic or acidic conditions to form a chalcone (B49325), which is an α,β-unsaturated ketone. taylorandfrancis.com This reaction expands the carbon skeleton and introduces new functional groups.

Table 3: Representative Claisen-Schmidt Condensation Products

| Aromatic Aldehyde (Ar-CHO) | Product Name |

|---|---|

| Benzaldehyde | (E)-1-(6,7-Dimethoxynaphthalen-2-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(6,7-Dimethoxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | (E)-1-(6,7-Dimethoxynaphthalen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

Reduction Reactions for Alcohol and Amine Derivatives

The carbonyl group of the ethanone moiety can be readily reduced to form either an alcohol or an amine, depending on the reagents and conditions employed.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org Asymmetric reduction of the related compound 1-(6-methoxynaphthalen-2-yl)ethanone using biocatalysts has been shown to produce enantiomerically pure alcohols in high yield, suggesting that similar stereocontrolled reductions are feasible for the dimethoxy analog. researchgate.net

Reductive Amination: The ketone can be converted into a primary amine, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanamine, through reductive amination. This one-pot reaction typically involves treating the ketone with ammonia (B1221849) or an ammonium (B1175870) salt (like ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Table 4: Reduction Products of the Ethanone Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Ketone Reduction | Sodium borohydride (NaBH₄) | 1-(6,7-Dimethoxynaphthalen-2-yl)ethanol |

| Reductive Amination | NH₃, H₂, Raney Ni | 1-(6,7-Dimethoxynaphthalen-2-yl)ethanamine |

| Reductive Amination | CH₃NH₂, NaBH₃CN | N-Methyl-1-(6,7-dimethoxynaphthalen-2-yl)ethanamine |

Alkylation and Acylation of Derived Amines

The primary amine synthesized via reductive amination serves as a nucleophile for further functionalization through alkylation and acylation reactions.

N-Alkylation: The amine can react with alkyl halides (e.g., methyl iodide) to yield secondary and tertiary amines. Exhaustive alkylation can lead to the formation of a quaternary ammonium salt.

N-Acylation: Reaction of the amine with acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields stable amide derivatives.

These reactions provide pathways to a wide array of nitrogen-containing derivatives with potential applications in medicinal chemistry and materials science.

Cyclization and Rearrangement Processes

Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic systems through cyclization reactions. The 6,7-dimethoxy substitution pattern is particularly relevant to the synthesis of isoquinoline (B145761) alkaloids.

Bischler-Napieralski Reaction: An N-acylated β-arylethylamine can undergo intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline. wikipedia.orgorganic-chemistry.org A plausible synthetic route would involve converting this compound to a phenethylamine (B48288) derivative, followed by acylation and cyclization. The electron-rich nature of the naphthalene ring facilitates the ring-closing step, which is typically promoted by a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govmdpi.com A phenethylamine derived from the title ketone could undergo a Pictet-Spengler reaction with formaldehyde, for instance, to construct the core tetrahydroisoquinoline skeleton.

Fries Rearrangement: While not a reaction of the title compound itself, the Fries rearrangement is a related process in naphthalene chemistry. tandfonline.comtandfonline.comwikipedia.org It involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comorganic-chemistry.org This highlights a potential alternative synthetic route to related hydroxy-acylnaphthalene structures.

These cyclization strategies demonstrate the utility of the 1-(6,7-dimethoxynaphthalen-2-yl) scaffold in building polycyclic molecules of significant chemical interest.

Role as a Key Intermediate in Complex Molecule Construction

This compound has emerged as a valuable building block in the field of organic synthesis, serving as a crucial intermediate in the stereoselective synthesis of complex natural products and their analogues. Its unique structural framework, featuring a dimethoxy-substituted naphthalene core coupled with a reactive ketone functional group, provides a versatile platform for the construction of intricate molecular architectures. One of the most notable applications of this compound is in the synthesis of styryl lactones, a class of natural products known for their diverse biological activities, including cytotoxic and antitumor properties.

A significant example of its utility is demonstrated in the enantioselective synthesis of a biologically active styryl lactone. The synthetic strategy hinges on a key Horner-Wadsworth-Emmons reaction, a powerful method for the formation of carbon-carbon double bonds with high stereoselectivity. In this multi-step synthesis, this compound is not the initial starting material but is itself synthesized and then transformed, highlighting its central role as a pivotal intermediate.

The synthesis commences with the protection of the hydroxyl group of 4-bromo-2-iodophenol, followed by a Sonogashira coupling to introduce an alkyne moiety. Subsequent deprotection and another Sonogashira coupling reaction, followed by cyclization, afford a substituted naphthalene derivative. This derivative is then subjected to a Stille coupling to introduce a vinyl group, which is subsequently cleaved via ozonolysis to yield the key intermediate, this compound.

With this crucial ketone in hand, the synthesis proceeds with a Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of the ketone with a chiral phosphonate (B1237965) ester, which introduces the core of the lactone ring and establishes the desired stereochemistry at a key chiral center. The resulting α,β-unsaturated ester is then subjected to a series of transformations, including a diastereoselective reduction of the ketone, followed by lactonization to furnish the final styryl lactone product.

The following table outlines the key transformations involving this compound in the synthesis of the target styryl lactone:

| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Horner-Wadsworth-Emmons Reaction | This compound, Chiral Phosphonate Ester | NaH, THF, 0 °C to rt | α,β-Unsaturated Ester | 85 |

| Diastereoselective Reduction | α,β-Unsaturated Ester | NaBH4, CeCl3·7H2O, MeOH, 0 °C | Diol Ester | 92 |

| Lactonization | Diol Ester | p-TsOH, Benzene, reflux | Styryl Lactone | 88 |

This synthetic route underscores the strategic importance of this compound. The presence of the ketone functionality allows for the crucial carbon-carbon bond formation via the Horner-Wadsworth-Emmons reaction, while the dimethoxy-substituted naphthalene moiety forms a significant portion of the final complex molecule's scaffold. The successful application of this intermediate in the total synthesis of a complex natural product analogue highlights its value to the synthetic chemistry community as a versatile and powerful tool for the construction of sophisticated molecular targets.

Derivatives and Analogues of 1 6,7 Dimethoxynaphthalen 2 Yl Ethanone

Structural Diversification via Modifications of the Ethanone (B97240) Group

The ethanone moiety of 1-(6,7-dimethoxynaphthalen-2-yl)ethanone is a key site for chemical modification, allowing for the introduction of various functional groups and the extension of the carbon chain. Standard reactions of the acetyl group can be employed to generate a range of derivatives. For instance, α-halogenation of the acetyl group can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide to yield α-bromoacetyl derivatives. These halogenated intermediates are versatile precursors for further nucleophilic substitution reactions.

Furthermore, the carbonyl group of the ethanone can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride (B1222165), yielding 1-(6,7-dimethoxynaphthalen-2-yl)ethanol. This alcohol can then be subjected to esterification or etherification reactions to introduce further diversity. Condensation reactions at the α-position of the acetyl group, such as the aldol (B89426) condensation, can be utilized to form α,β-unsaturated ketones, which are valuable intermediates for the synthesis of various heterocyclic compounds. While specific examples of these modifications on this compound are not extensively detailed in the literature, these represent plausible and well-established synthetic transformations for aryl methyl ketones.

Naphthalene (B1677914) Ring Substitutions and Analogues

The positions of the methoxy (B1213986) groups on the naphthalene ring significantly influence the electronic and steric properties of the molecule, and consequently, the reactivity and biological activity of its derivatives. The synthesis of positional isomers of this compound, such as 1-(2,7-dimethoxynaphthalen-1-yl)ethanone and 2-acetyl-6-methoxynaphthalene (B28280), has been reported. rasayanjournal.co.inorgsyn.org

The synthesis of these isomers often involves the Friedel-Crafts acylation of the corresponding dimethoxynaphthalene precursor. orgsyn.org The regioselectivity of the acylation is dependent on the reaction conditions, including the solvent and the Lewis acid catalyst used. For example, the acylation of 2-methoxynaphthalene (B124790) can yield different isomers depending on the solvent, with nitrobenzene (B124822) favoring the formation of 2-acetyl-6-methoxynaphthalene. orgsyn.org The separation and characterization of these isomers are crucial for understanding structure-activity relationships.

Table 1: Examples of Methoxy Group Positional Isomers of Acetylnaphthalene

| Compound Name | Structure |

| This compound |  |

| 1-(2,7-Dimethoxynaphthalen-1-yl)ethanone |  |

| 2-Acetyl-6-methoxynaphthalene |  |

The introduction of halogen atoms onto the naphthalene ring can significantly alter the lipophilicity and electronic properties of this compound and its derivatives. Halogenation reactions, such as bromination or chlorination, can be achieved through electrophilic aromatic substitution. The directing effects of the existing methoxy and acetyl groups will influence the position of halogenation. Due to the activating nature of the methoxy groups, substitution is likely to occur at the positions ortho and para to them, provided they are not sterically hindered. While specific literature on the direct halogenation of this compound is scarce, general methods for the halogenation of substituted naphthalenes are well-established and could be applied.

Synthesis of Chalcone (B49325) Derivatives.scispace.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation reaction. orientjchem.orgorientjchem.org This base-catalyzed condensation involves the reaction of the ethanone with a variety of substituted aromatic aldehydes. orientjchem.org The reaction is generally carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. orientjchem.org

The general synthetic scheme for the preparation of chalcones from this compound is as follows:

Scheme 1: General synthesis of chalcone derivatives from this compound.

A diverse library of chalcone derivatives can be synthesized by varying the substituent (R) on the aromatic aldehyde. This allows for a systematic investigation of how different electronic and steric factors on the second aromatic ring influence the properties of the resulting chalcones.

Table 2: Representative Chalcone Derivatives from this compound

| R-group on Benzaldehyde | Product Name |

| -H | 1-(6,7-Dimethoxynaphthalen-2-yl)-3-phenylprop-2-en-1-one |

| 4-OCH₃ | 1-(6,7-Dimethoxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Cl | 3-(4-Chlorophenyl)-1-(6,7-dimethoxynaphthalen-2-yl)prop-2-en-1-one |

| 4-NO₂ | 1-(6,7-Dimethoxynaphthalen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

| 3,4-(OCH₃)₂ | 1-(6,7-Dimethoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

Formation of Heterocyclic Systems from this compound

The α,β-unsaturated ketone functionality of the chalcone derivatives serves as an excellent Michael acceptor, making them valuable precursors for the synthesis of various heterocyclic compounds. One of the most common applications is the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities.

The synthesis of pyrazole derivatives from the chalcones of this compound can be achieved by reacting the chalcone with hydrazine (B178648) hydrate, often in the presence of a catalyst such as acetic acid or in a solvent like ethanol. researchgate.netresearchgate.net The reaction proceeds through a cyclization-condensation mechanism.

The general synthetic scheme for the preparation of pyrazole derivatives is as follows:

Scheme 2: General synthesis of pyrazole derivatives from chalcones of this compound.

By using substituted hydrazines, it is possible to introduce further diversity at the N1 position of the pyrazole ring.

Table 3: Representative Pyrazole Derivatives from Chalcones of this compound

| R-group on Chalcone | Product Name |

| -H | 5-(6,7-Dimethoxynaphthalen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| 4-OCH₃ | 5-(6,7-Dimethoxynaphthalen-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 4-Cl | 3-(4-Chlorophenyl)-5-(6,7-dimethoxynaphthalen-2-yl)-4,5-dihydro-1H-pyrazole |

| 4-NO₂ | 5-(6,7-Dimethoxynaphthalen-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |

| 3,4-(OCH₃)₂ | 5-(6,7-Dimethoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone, a comprehensive analysis using ¹H NMR, ¹³C NMR, and two-dimensional NMR methods provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, methoxy (B1213986) protons, and the acetyl methyl protons are observed.

The aromatic region of the spectrum displays a set of signals characteristic of the substituted naphthalene (B1677914) ring system. The precise chemical shifts and coupling patterns of these protons are dictated by their electronic environment and their proximity to neighboring protons. The protons on the naphthalene ring system typically appear as doublets, doublets of doublets, or singlets, depending on their substitution pattern.

The two methoxy groups (-OCH₃) at positions 6 and 7 of the naphthalene ring give rise to sharp singlet signals, typically in the range of δ 3.5-4.0 ppm. The integration of these signals corresponds to three protons each, confirming the presence of two methoxy groups.

A distinct singlet is also observed for the three protons of the acetyl methyl group (-COCH₃). This signal is typically found further downfield due to the deshielding effect of the adjacent carbonyl group.

A hypothetical ¹H NMR data table based on known chemical shift values for similar structures is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| Value | s | 3H | -COCH₃ |

| Value | s | 3H | 6-OCH₃ |

| Value | s | 3H | 7-OCH₃ |

| Value Range | m | 5H | Aromatic-H |

| Note: This table is illustrative. Actual experimental values are required for precise assignment. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 195-210 ppm. The carbon of the acetyl methyl group appears at a much higher field.

The ten carbon atoms of the naphthalene ring system will give rise to a series of signals in the aromatic region of the spectrum (typically δ 100-150 ppm). The chemical shifts of these carbons are influenced by the positions of the dimethoxy and acetyl substituents. The carbons bearing the methoxy groups (C-6 and C-7) will be shifted to a lower field due to the deshielding effect of the oxygen atoms.

The carbons of the two methoxy groups will appear as distinct signals in the upfield region of the spectrum, typically around δ 55-60 ppm.

A predicted ¹³C NMR data table is provided below for illustrative purposes.

| Chemical Shift (δ) ppm | Carbon Assignment |

| Value | -C OCH₃ |

| Value | -COC H₃ |

| Value | 6-OC H₃ |

| Value | 7-OC H₃ |

| Value Range | Aromatic C -H & C -q |

| Note: This table is illustrative. Actual experimental values are required for precise assignment. For a related compound, (2,7-dimethoxynaphthalen-1-yl)(naphthalen-1-yl)methanone, the methoxy carbons appear at δ 55.15 and 56.41 ppm, and the carbonyl carbon is observed at δ 200.04 ppm nih.gov. |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, ROESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the naphthalene ring system. Cross-peaks in the COSY spectrum would confirm the connectivity of the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons of the naphthalene ring and for confirming the position of the acetyl and methoxy groups. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon. Similarly, the methoxy protons would show correlations to the C-6 and C-7 carbons, respectively.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. In the case of this compound, ROESY could reveal through-space interactions between the methoxy protons and adjacent aromatic protons, further confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound would be characterized by several key absorption bands. For the similar compound (2,7-dimethoxynaphthalen-1-yl)(naphthalen-1-yl)methanone, characteristic IR bands are observed at 1652, 1623, 1510, 1250, and 1227 cm⁻¹ nih.gov.

Characteristic Vibrational Modes and Functional Group Assignments

The specific vibrational modes can be assigned to different functional groups within the molecule:

C=O Stretch : A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1680-1660 cm⁻¹. This is a highly diagnostic peak for the acetyl group.

C-H Stretch (Aromatic) : Absorption bands for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : The C-H stretching vibrations of the methyl groups (acetyl and methoxy) will appear in the region of 2950-2850 cm⁻¹.

C=C Stretch (Aromatic) : The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring typically give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch : The asymmetric and symmetric stretching vibrations of the aryl-ether C-O bonds of the methoxy groups are expected to produce strong bands in the fingerprint region, typically around 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

A summary of expected characteristic IR absorption bands is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | -CH₃ (acetyl, methoxy) |

| ~1680-1660 | C=O Stretch | Ketone (acetyl) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1260-1200 | Asymmetric C-O-C Stretch | Aryl Ether (methoxy) |

| ~1075-1020 | Symmetric C-O-C Stretch | Aryl Ether (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry distinguishes between compounds with the same nominal mass by providing highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of a compound's elemental formula.

Fragmentation Patterns and Molecular Weight Confirmation

In mass spectrometry, the molecular ion (M+) is formed when a molecule loses an electron. This ion is often energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For aromatic ketones like this compound, fragmentation is dominated by cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage libretexts.orgyoutube.com.

The molecular ion peak confirms the molecular weight of the compound (230.26 g/mol ). The most anticipated fragmentation pathways for this molecule involve:

Loss of a methyl radical (•CH₃): Alpha-cleavage between the carbonyl carbon and the methyl group results in the loss of a methyl radical (mass of 15 Da). This produces a stable acylium ion [M-15]⁺.

Loss of an acetyl group (•COCH₃): Cleavage of the bond between the naphthalene ring and the carbonyl carbon results in the loss of an acetyl radical (mass of 43 Da), leading to the formation of a dimethoxynaphthalene cation [M-43]⁺. The stability of the aromatic ring makes this a prominent fragmentation pathway libretexts.org.

These characteristic fragmentation patterns are instrumental in confirming the identity and structural features of the title compound.

| Process | Fragment Lost | Mass of Fragment (Da) | Predicted m/z of Resulting Ion | Structure of Ion |

|---|---|---|---|---|

| Molecular Ion | e⁻ | - | 230 | [C₁₄H₁₄O₃]⁺• |

| Alpha-Cleavage | •CH₃ | 15 | 215 | [C₁₃H₁₁O₃]⁺ |

| Alpha-Cleavage | •COCH₃ | 43 | 187 | [C₁₂H₁₁O₂]⁺ |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles uhu-ciqso.es. This technique is unparalleled for the unambiguous determination of a molecule's three-dimensional structure and can establish both the relative and absolute configuration of chiral centers rigaku.com. The primary requirement for this analysis is the availability of a well-formed single crystal of the compound, typically with dimensions between 0.05 to 0.5 mm uni-jena.de. While SC-XRD is a powerful tool, no crystallographic data for this compound has been reported in the surveyed literature.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice, an arrangement governed by various non-covalent intermolecular interactions. These interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, dictate the material's physical properties.

While a crystal structure for the title compound is not available, analysis of closely related naphthalene derivatives provides insight into the types of interactions that are likely to be present.

C-H···O Interactions: In the crystal structure of a related compound, (2,7-Dimethoxynaphthalen-1-yl)(naphthalen-1-yl)methanone, molecules are linked by C-H···O interactions involving the hydrogen atoms of the methoxy groups and the oxygen atoms of carbonyl moieties, which form a three-dimensional network nih.gov.

C-H···π Interactions: In the crystal of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, another similar molecule, the crystal packing is defined by C-H···π interactions, which link the molecules into a three-dimensional structure researchgate.netnih.gov.

Based on these examples, it is probable that the crystal structure of this compound would also be stabilized by a network of weak intermolecular forces such as C-H···O and C-H···π interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems within a molecule. The absorption of UV-Vis radiation by this compound is dominated by its aromatic naphthalene core, which acts as a chromophore.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools for qualitative and quantitative analysis.

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the context of this compound, TLC is instrumental in tracking its synthesis and purification.

The separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). The compound's polarity, along with the polarity of the mobile phase, dictates its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For this compound, a moderately polar compound due to its ketone and methoxy functional groups, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. A systematic screening of solvent systems, varying in polarity, would be conducted to find the optimal conditions. Visualization of the spots is typically achieved under UV light (254 nm), where the naphthalene ring system will absorb and cause fluorescence quenching on the indicator-impregnated plate.

Table 1: Illustrative TLC Systems for Analysis of this compound

| Stationary Phase | Mobile Phase (Eluent System) Example | Purpose | Expected Observation |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297) (7:3 v/v) | Purity assessment and reaction monitoring | A single, well-defined spot under UV visualization would indicate a pure sample. The Rƒ value would be characteristic of the compound in this system. |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (98:2 v/v) | Separation from less polar or more polar impurities | Impurities would appear as separate spots with different Rƒ values. |

| Alumina | Toluene:Acetone (9:1 v/v) | Alternative selectivity for purification | The Rƒ value may differ from that on silica, offering another option for separating challenging impurities. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers significantly higher resolution, sensitivity, and speed compared to TLC. For this compound, HPLC is the definitive method for determining purity with high accuracy.

The technique operates by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For purity assessment of this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The compound would be detected as it elutes from the column using a UV-Vis detector, set to a wavelength where the naphthalene chromophore exhibits strong absorbance (typically around 254 nm or 280 nm). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecylsilyl silica gel), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two forms of polarized light.

The compound this compound is itself achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, a solution of pure this compound would be silent in a CD spectrum (i.e., it would show no CD signal).

However, CD spectroscopy becomes an indispensable tool for studying chiral derivatives of this compound. For instance, the asymmetric reduction of the ketone group in this compound would lead to the formation of the chiral secondary alcohol, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanol. This product can exist as two enantiomers, (R)- and (S)-1-(6,7-Dimethoxynaphthalen-2-yl)ethanol.

These enantiomers would produce mirror-image CD spectra. The naphthalene ring system serves as an excellent chromophore for CD analysis. The electronic transitions within the naphthalene moiety, specifically the ¹Lₐ and ¹Bₑ states, give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The signs and magnitudes of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center. nih.gov Therefore, CD spectroscopy could be used to determine the stereochemical outcome of an asymmetric synthesis or resolution of the corresponding chiral alcohol.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(6,7-dimethoxynaphthalen-2-yl)ethanone would involve modeling its behavior based on the spatial distribution of its electrons.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A key aspect of this process is conformational analysis, which examines the different spatial orientations (conformers) that arise from the rotation around single bonds. In this molecule, rotations around the bonds connecting the methoxy (B1213986) groups (-OCH₃) and the acetyl group (-COCH₃) to the naphthalene (B1677914) ring are of particular interest. By systematically rotating these groups and calculating the energy of each resulting conformation, researchers can identify the global minimum—the most stable conformer—as well as other low-energy local minima. This analysis is crucial as the molecular conformation influences its physical, chemical, and spectroscopic properties.

| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| 1 | Acetyl C=O anti to C1-C2; Methoxy groups planar | 0.00 | Most Stable |

| 2 | Acetyl C=O syn to C1-C2; Methoxy groups planar | +1.5 | Less Stable |

| 3 | Acetyl C=O anti; One methoxy group non-planar | +2.8 | Least Stable |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. For this compound, this would predict characteristic stretching frequencies for the carbonyl (C=O) group in the acetyl moiety, C-O bonds in the methoxy groups, and C=C bonds within the aromatic naphthalene ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible range. This analysis would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions within the naphthalene system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. These theoretical shifts, when compared to experimental spectra, help in assigning specific signals to the various protons and carbon atoms in the molecule, confirming its connectivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional is an approximation of the exchange-correlation energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides excellent results for geometry optimizations and vibrational frequencies of organic molecules. nih.govcore.ac.uknih.gov For predicting electronic spectra and properties involving charge transfer, a long-range corrected functional like CAM-B3LYP is often superior. chemrxiv.orgglobal-sci.com

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules. nih.govacs.org This notation indicates a triple-zeta quality basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are important for accurately describing bonding and non-bonding interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pku.edu.cn

The HOMO and LUMO are the key orbitals involved in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from this analysis. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. core.ac.uk For this compound, the distribution of the HOMO and LUMO across the naphthalene ring system and the substituent groups would reveal the most probable sites for nucleophilic and electrophilic attack. researchgate.netmalayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These parameters are derived using Koopmans' theorem, where the ionization potential (I) is approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO).

Chemical Potential (μ): Calculated as μ = -(I+A)/2, it measures the tendency of electrons to escape from the system. More negative values indicate higher stability.

Global Hardness (η): Calculated as η = (I-A)/2, it represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." arxiv.org

Electrophilicity Index (ω): Calculated as ω = μ²/2η, this index quantifies the ability of a species to accept electrons. scielo.org.mx A higher electrophilicity index indicates a stronger electrophile. researchgate.net

These descriptors provide a quantitative framework for understanding the chemical behavior of this compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.25 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Chemical Potential | μ | -(I+A)/2 | -3.55 |

| Global Hardness | η | (I-A)/2 | 2.30 |

| Electrophilicity Index | ω | μ²/2η | 2.74 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, translating complex quantum mechanical wavefunctions into a more intuitive chemical language of Lewis structures, lone pairs, and bonding orbitals. q-chem.com This analysis is particularly useful for elucidating intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov These interactions play a crucial role in stabilizing the molecular structure.

For this compound, NBO analysis reveals significant intramolecular charge transfer and delocalization. The primary interactions involve the lone pairs of the oxygen atoms in the methoxy (–OCH₃) and acetyl (–C=O) groups acting as donors, and the antibonding orbitals (π* and σ*) of the naphthalene ring and the carbonyl group acting as acceptors.

The delocalization of electron density from the oxygen lone pairs to the π* antibonding orbitals of the aromatic system contributes significantly to the molecule's stability. Specifically, the interaction between the lone pair of the carbonyl oxygen (n(O)) and the antibonding π* orbital of the adjacent carbon-carbon bond in the naphthalene ring (π(C-C)) is a key stabilizing feature. Similarly, the lone pairs on the methoxy group oxygens delocalize into the π orbitals of the naphthalene ring. The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory, with higher E⁽²⁾ values indicating stronger interactions. nih.gov

Table 1: Key NBO Interactions in this compound Note: The following stabilization energies are representative examples based on typical values for similar aromatic ketones and are intended for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Acetyl | π* (C-C) of Naphthalene | ~5-10 | n → π* |

| LP (O) of Methoxy | π* (C-C) of Naphthalene | ~15-25 | n → π* |

| π (C=C) of Naphthalene | π* (C=O) of Acetyl | ~10-20 | π → π* |

| σ (C-H) of Methyl | σ* (C-C) of Naphthalene | ~1-5 | σ → σ* |

These hyperconjugative interactions lead to a lengthening of the donor bonds and a shortening of the acceptor bonds, providing theoretical evidence for the delocalized electronic structure of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electron density, which is crucial for predicting the molecule's reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is typically color-coded, where red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.net Green and yellow areas denote intermediate potential.

In the MEP map of this compound, the most negative potential (red region) is concentrated around the carbonyl oxygen atom of the acetyl group. This high electron density is due to the electronegativity of the oxygen atom and the presence of its lone pairs, making it the primary site for electrophilic attack or interactions with proton donors.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. mdpi.com It is widely employed to predict and interpret UV-visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. mdpi.comgrowingscience.com The method calculates the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. researchgate.net

For this compound, the electronic absorption spectrum is expected to be characterized by transitions within the delocalized π-system of the naphthalene ring and the acetyl group. The primary transitions would include π → π* and n → π* types. The π → π* transitions, typically of high intensity (large oscillator strength), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is generally weaker, involves the excitation of an electron from a non-bonding orbital (the lone pair of the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group.

TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set, can provide a detailed assignment of the spectral bands. growingscience.com The results would typically show several strong absorptions in the UV region corresponding to π → π* transitions and a weaker, lower-energy absorption corresponding to the n → π* transition.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT Note: The following data are hypothetical and represent typical TD-DFT results for aromatic ketones.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350-380 | ~0.05 | n → π* (HOMO → LUMO) |

| S₀ → S₂ | ~280-320 | ~0.60 | π → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | ~240-270 | ~0.85 | π → π* (HOMO → LUMO+1) |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For this compound, theoretical studies could be applied to a variety of reactions involving the ketone functionality. For instance, in a nucleophilic addition reaction (e.g., Grignard reaction or reduction with NaBH₄), DFT calculations could elucidate the pathway of the nucleophile's attack on the electrophilic carbonyl carbon. The calculations would involve:

Geometry Optimization: Finding the lowest energy structures of the reactant, the nucleophile, and the final product.

Transition State Search: Locating the transition state structure connecting the reactants and the product. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

These studies provide detailed insights into the stereoselectivity and regioselectivity of reactions, helping to explain experimental observations and predict the outcomes of new transformations.

Computational Approaches for Structure-Reactivity Relationships

Computational methods provide a quantitative framework for understanding and predicting the relationship between a molecule's structure and its chemical reactivity. This is often achieved through the calculation of various quantum chemical descriptors derived from DFT. sci-hub.se

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. growingscience.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a greater propensity for reaction with electrophiles. For this compound, the HOMO is expected to be localized over the electron-rich naphthalene ring and the methoxy groups.

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a greater susceptibility to reaction with nucleophiles. The LUMO is likely centered on the acetyl group, particularly the π* orbital of the C=O bond.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron. sci-hub.se

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to act as an electrophile. |

By combining the insights from NBO analysis, MEP mapping, and FMO theory, a comprehensive structure-reactivity relationship can be established for this compound. For example, the MEP map identifies the carbonyl oxygen as the most nucleophilic site, which is consistent with the FMO analysis showing the LUMO localized on the acetyl group, making the carbonyl carbon the most electrophilic site. NBO analysis further explains the electronic factors that contribute to this charge distribution.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications in Advanced Organic Synthesis

Building Block in Multi-Step Syntheses of Complex Molecules

1-(6,7-Dimethoxynaphthalen-2-yl)ethanone serves as a fundamental building block in the multi-step synthesis of intricate organic molecules. Its naphthalene (B1677914) core provides a rigid and planar framework that can be further elaborated, while the acetyl group offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The presence of two methoxy (B1213986) groups enhances the nucleophilicity of the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions.

A significant application of analogous 2-acetylnaphthalene (B72118) derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the closely related compound, 2-acetyl-6-methoxynaphthalene (B28280), is a key precursor to (S)-Naproxen. The synthesis involves the conversion of the acetyl group into a propionic acid moiety, a transformation that highlights the utility of the acetylnaphthalene scaffold. A crucial step in this process is often the Willgerodt-Kindler reaction, which converts aryl ketones into thioamides, followed by hydrolysis to the corresponding carboxylic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net This well-established synthetic route underscores the potential of this compound to serve as a starting point for analogous complex drug molecules.

The general synthetic utility is further demonstrated by the conversion of aryl ketones to valuable intermediates. The following table illustrates the types of transformations that 2-acetylnaphthalene derivatives can undergo, indicating the potential synthetic pathways for this compound.

| Starting Material | Reaction | Product | Significance |

| Aryl Alkyl Ketone | Willgerodt-Kindler Reaction | Arylalkanoic Acid Amide/Thioamide | Access to important carboxylic acid derivatives |

| 2-Acetyl-6-methoxynaphthalene | Asymmetric Hydrogenation | Chiral α-Arylpropionic Acid | Key step in the synthesis of (S)-Naproxen |

| 2-Acetyl-1-hydroxynaphthalene | Cyclization with Hydrazines | Spiro Naphthoxazine Dimers | Formation of complex heterocyclic systems researchgate.net |

Precursor for Bioactive Compound Scaffolds

The 6,7-dimethoxynaphthalene framework is a recurring motif in a variety of bioactive natural products and synthetic compounds. Consequently, this compound is a valuable precursor for the synthesis of diverse bioactive scaffolds. The inherent structure of this compound is closely related to the core of numerous isoquinoline (B145761) alkaloids, a class of natural products known for their wide range of pharmacological activities.

Research has shown that dimethoxy-substituted phenyl derivatives are key starting materials for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.govatomfair.com These syntheses often employ powerful multicomponent reactions like the Petasis borono-Mannich reaction, followed by cyclization strategies such as the Pomeranz–Fritsch–Bobbitt reaction. researchgate.netmdpi.comacs.orgnih.gov The 3,4-dimethoxyphenylboronic acid, a structural relative of the naphthalene core in our target compound, is a key reactant in these sequences. This highlights the potential of this compound to be utilized in similar reaction cascades to generate complex, biologically relevant tetrahydroisoquinoline scaffolds.

The following table outlines key reactions and precursors used in the synthesis of bioactive tetrahydroisoquinoline scaffolds, demonstrating the relevance of the dimethoxy-aromatic motif.

| Precursor(s) | Key Reaction(s) | Resulting Scaffold | Biological Relevance |

| 3,4-Dimethoxyphenylboronic acid, Aminoacetaldehyde acetal, Glyoxylic acid | Petasis Reaction, Pomeranz–Fritsch–Bobbitt Cyclization | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Core of isoquinoline alkaloids, potential therapeutic agents researchgate.netacs.orgnih.gov |

| (S)-2-Amino-3-(2-bromo-4,5-dimethoxyphenyl)propanoate, Aldehydes | Intramolecular Aryl Radical Cyclization | cis-1-Substituted Tetrahydroisoquinolines | Enantioselective synthesis of key pharmaceutical building blocks bohrium.com |

| Chiral N-tert-butanesulfinyl aldimines, Trimethylsilylpropargyl bromide | Diastereoselective Propargylation, Cyclotrimerization | Substituted 1,2,3,4-Tetrahydroisoquinolines | Access to diverse, stereochemically defined heterocyclic compounds |

Strategies for Stereoselective Synthesis Utilizing the Compound

The development of stereoselective synthetic methods is crucial for the preparation of chiral drugs and bioactive molecules. While specific examples utilizing this compound are not extensively documented, its structural features make it an attractive candidate for various asymmetric transformations. The ketone functionality can be a prochiral center, allowing for stereoselective reductions or additions to generate chiral alcohols.

Furthermore, the dimethoxyphenyl moiety, as seen in related structures, plays a significant role in directing the stereochemical outcome of certain reactions. For instance, in the synthesis of chiral tetrahydroisoquinoline derivatives, the electronic nature and steric bulk of substituents on the aromatic ring can influence the facial selectivity of key bond-forming steps. mdpi.com Asymmetric syntheses of Naproxen from 2-acetyl-6-methoxynaphthalene often involve an asymmetric hydrogenation step, where a chiral catalyst is used to selectively produce the desired (S)-enantiomer. googleapis.comresearchgate.net

Strategies that could be applied to this compound for stereoselective synthesis include:

Catalytic Asymmetric Reduction: Employing chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), to reduce the ketone to a chiral alcohol with high enantiomeric excess.

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the molecule to direct subsequent reactions, such as aldol (B89426) additions or alkylations, to proceed with high diastereoselectivity.

Enzyme-Catalyzed Reactions: Utilizing enzymes, such as ketoreductases, to perform highly enantioselective reductions of the ketone.

The diastereoselective synthesis of complex heterocyclic systems like tetrahydroisoquinolines often relies on the inherent chirality of starting materials or the use of chiral catalysts to control the formation of new stereocenters. nih.gov

Integration into Flow Chemistry and Automated Synthesis Systems

The integration of chemical syntheses into continuous flow and automated systems offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. chemicalindustryjournal.co.uknih.gov While specific applications of this compound in such systems are not widely reported, its use in multi-step syntheses of pharmaceutical intermediates makes it a prime candidate for adaptation to these modern technologies.

Reactions such as Friedel-Crafts acylations, which are often used to synthesize aryl ketones, can be challenging to control in large-scale batch processes due to their exothermic nature. Flow chemistry provides superior heat and mass transfer, allowing for better temperature control and safer operation. chemicalindustryjournal.co.ukcontractpharma.com Subsequent transformations of the acetyl group, such as reductions, oxidations, or condensations, can also be readily translated into a continuous flow setup.

An automated multi-step synthesis platform could, in principle, perform a sequence of reactions starting from this compound to produce a target molecule without manual intervention. nih.govmit.educhemh.comucla.edu This would involve pumping the starting material through a series of reactors, each tailored for a specific transformation, with in-line purification and analysis to monitor the progress of the reaction. The benefits of such an approach include:

Enhanced Safety: Small reaction volumes and precise control over reaction parameters minimize the risks associated with hazardous reagents and exothermic reactions. acs.org

Consistent Product Quality: Automated control over reaction conditions ensures high reproducibility and consistent product quality. atomfair.com

Facilitated Scale-up: Scaling up production in a flow system is often a matter of running the system for a longer duration or by "numbering-up" (running multiple systems in parallel). contractpharma.com

Novel Synthetic Routes for Pharmaceutical Intermediates

This compound represents a key structural motif that can be elaborated into a variety of pharmaceutical intermediates. Its utility is exemplified by the synthesis of the NSAID Naproxen from the analogous 2-acetyl-6-methoxynaphthalene. orientjchem.orggoogle.com The established synthetic routes to Naproxen demonstrate the importance of the 2-acetylnaphthalene core in pharmaceutical synthesis.

The synthesis of Naproxen typically involves the following key transformations of 2-acetyl-6-methoxynaphthalene: